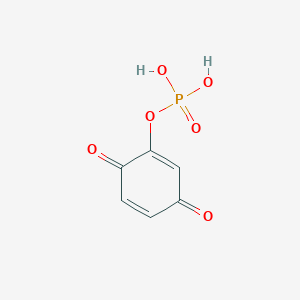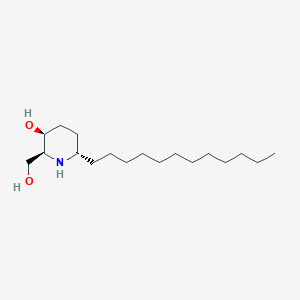
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- is a chemical compound with the molecular formula C18H37NO2. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a hydroxyl group and a dodecyl chain. The stereochemistry of the compound is specified by the (2S,3S,6S) configuration, indicating the spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diamines.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Attachment of Dodecyl Chain: The dodecyl chain can be attached through alkylation reactions, where the piperidine derivative reacts with a dodecyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carbonyl group back to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohols or alkanes
Substitution: Formation of alkyl halides or other substituted derivatives
Applications De Recherche Scientifique
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of 2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the dodecyl chain play crucial roles in its biological activity, influencing its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Piperidinemethanol: Lacks the dodecyl chain and has different biological properties.
6-Dodecyl-3-hydroxy-piperidine: Similar structure but different stereochemistry.
3-Hydroxy-2-piperidinemethanol: Different position of the hydroxyl group.
Uniqueness
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a dodecyl chain. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
652978-64-8 |
|---|---|
Formule moléculaire |
C18H37NO2 |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
(2S,3S,6S)-6-dodecyl-2-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3/t16-,17-,18-/m0/s1 |
Clé InChI |
HIMLRIRWYGHUHB-BZSNNMDCSA-N |
SMILES isomérique |
CCCCCCCCCCCC[C@H]1CC[C@@H]([C@@H](N1)CO)O |
SMILES canonique |
CCCCCCCCCCCCC1CCC(C(N1)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


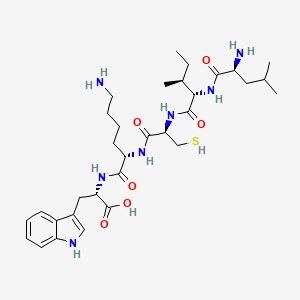
![1-Propanone, 1-phenyl-3-(phenylamino)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535834.png)
![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)
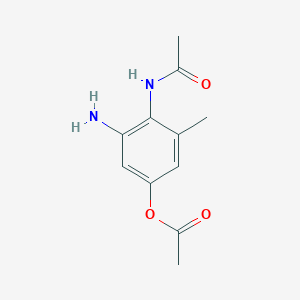
![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)
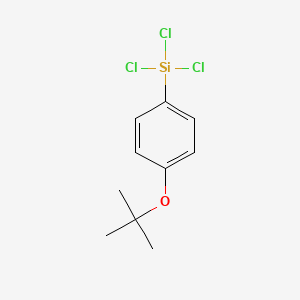
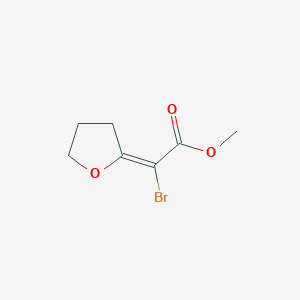
![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
